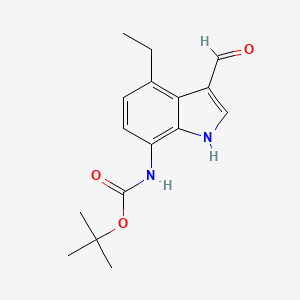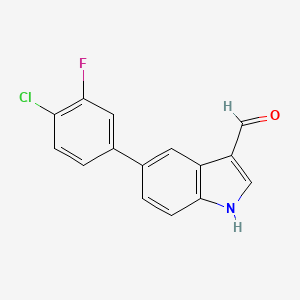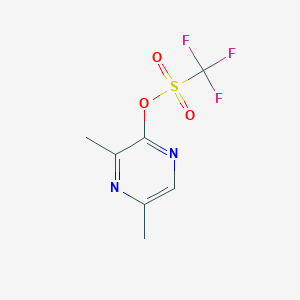![molecular formula C9H10N2O2S B13907691 Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate CAS No. 75103-41-2](/img/structure/B13907691.png)
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and thiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated analogs .
科学的研究の応用
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
- 2,4-Disubstituted thiazoles
- Pyrazolo[3,4-d]thiazoles
Uniqueness
Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
特性
CAS番号 |
75103-41-2 |
|---|---|
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC名 |
ethyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-4-6-8(11-7)14-5(2)10-6/h4,11H,3H2,1-2H3 |
InChIキー |
FKXACJXZJHVHSS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)SC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)

![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)



![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)


